molecular formula C7H7IO2 B3245158 2-(Hydroxymethyl)-5-iodophenol CAS No. 166386-81-8

2-(Hydroxymethyl)-5-iodophenol

Cat. No. B3245158
M. Wt: 250.03 g/mol
InChI Key: YXUQDFDJCPQKKP-UHFFFAOYSA-N
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Description

The hydroxymethyl group is a functional group consisting of a methylene bridge bonded to a hydroxyl group . This makes the hydroxymethyl group an alcohol . The iodophenol part suggests that this compound is a type of phenol, which is a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group.


Synthesis Analysis

While specific synthesis methods for “2-(Hydroxymethyl)-5-iodophenol” were not found, similar compounds such as tris(hydroxymethyl)aminomethane have been synthesized through various methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Hydroxymethyl)-5-iodophenol” would likely be influenced by the presence of the hydroxymethyl and iodophenol groups. For instance, the hydroxymethyl group is known to influence properties such as hardness, topography, and hydrophilicity .

Scientific Research Applications

Infrared Spectrum and Stability Analysis

Research conducted by Nagata et al. (2004) explored the infrared spectrum of 2-hydroxyphenyl, produced from 2-iodophenol, highlighting its less stability compared to phenoxyl. This study provides insights into the chemical behavior and spectrum properties of compounds related to 2-(Hydroxymethyl)-5-iodophenol, which are significant in the field of chemical physics (Nagata et al., 2004).

DNA Base Modification and Epigenetics

Dai et al. (2011) discuss the synthesis of phosphoramidites from 5-iodo-2'-deoxyuridine, relevant to the study of DNA base modifications in epigenetics. This research is vital for understanding the roles of such modifications in gene activity and nuclear reprogramming (Dai et al., 2011).

Chemiluminescence in Peroxidase-Catalyzed Reactions

Kuroda et al. (2000) investigated the enhancement of peroxidase-catalyzed chemiluminescence reactions using phenolic compounds, including 4-iodophenol. Such studies are significant in analytical chemistry for the development of sensitive detection methods (Kuroda et al., 2000).

Antioxidant Activity and Food Chemistry

Chen et al. (2014) examined the formation of 5-(hydroxymethyl)furan-2-carbaldehyde during the hydrolysis of phenolics in plant foods. This study is relevant to food chemistry, particularly in understanding the antioxidant activities and chemical transformations in plant-based foods (Chen et al., 2014).

Electrochemical Biosensing and DNA Hydroxymethylation

Zhou et al. (2015) developed an electrochemical biosensor for DNA hydroxymethylation detection, a field crucial for understanding epigenetic modifications in mammals. This research contributes to the development of sensitive and selective methods for DNA analysis (Zhou et al., 2015).

Future Directions

The future directions for “2-(Hydroxymethyl)-5-iodophenol” would likely depend on its potential applications. For example, hydroxymethylfurfural, a compound with a hydroxymethyl group, has been studied for its potential in producing biofuels and biopolymers .

properties

IUPAC Name

2-(hydroxymethyl)-5-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUQDFDJCPQKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-5-iodophenol

Synthesis routes and methods I

Procedure details

A 1M solution of borane in THF was added dropwise at 0° C. to a solution of 2-hydroxy-4-iodobenzoic acid (13.2 g, 0.05 mol) in THF (100 ml). The mixture was stirred for 6 hours at room temperature and 20 ml of a solution of THF and water (1:1) were then added. After concentration on a rotary evaporator under vacuum at 40° C. The residue was extracted with ethyl acetate. The organic phase was washed with water, dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator under vacuum at 40° C. The product was purified by flash chromatography on a column of silica (60% EtOAc, 40% heptane). Its properties were as follows:
[Compound]
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Synthesis routes and methods II

Procedure details

Methyl-2-hydroxy-4-iodo-benzoate from Step 2 (17.8 g, 64 mmol) was dissolved in THF. LiBH4 (3.07 g, 144 mmol) was added portionwise. The reaction mixture was heated at 50° for 16 hours. The reaction mixture was quenched carefully with 1N HCl and then extracted with EtOAc (3×). The organic layers were combined, washed with brine, dried (MgSO4) filtered and concentrated to yield the title compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-5-iodophenol
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Citations

For This Compound
1
Citations
MD Martínez, L Luna, AY Tesio… - Journal of Pharmacy …, 2016 - academic.oup.com
Objectives Many natural antioxidants have poor pharmacokinetic properties that impair their therapeutic use. For hydroxycinnamic acids (HCAs) and other phenolic antioxidants, their …
Number of citations: 27 academic.oup.com

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